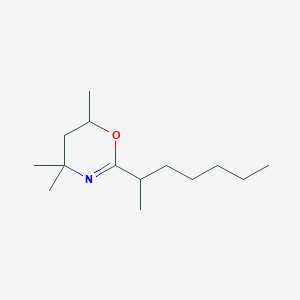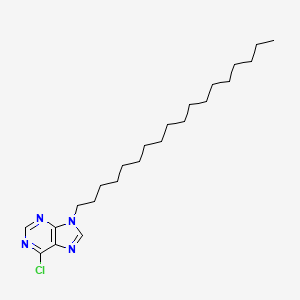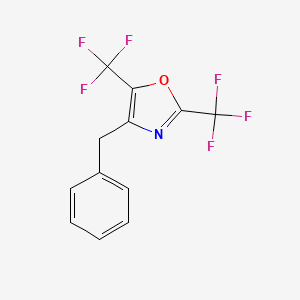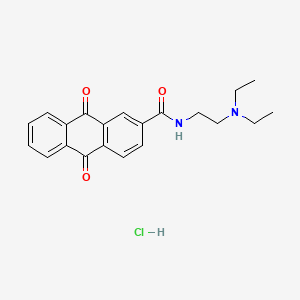
5-Hydroxyphenanthridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyphenanthridin-6-one is a heterocyclic compound with a phenanthridinone skeleton. This compound is known for its significant biological activities and is a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphenanthridin-6-one can be achieved through several methods. One common approach involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . Another method includes the copper-catalyzed intramolecular N-aryl bond-forming process from 2-phenylbenzamides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbonylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxyphenanthridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dichromate oxidation is a classical method used for the synthesis of phenanthridinones.
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by using halogenated derivatives and appropriate catalysts.
Major Products: The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in the synthesis of complex natural products and pharmaceuticals .
Applications De Recherche Scientifique
5-Hydroxyphenanthridin-6-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxyphenanthridin-6-one involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit matrix metalloproteinases and induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the overexpression of antioxidant enzymes . This mechanism contributes to its neuroprotective effects against oxidative stress and metal-induced cell death .
Comparaison Avec Des Composés Similaires
Phenanthridinone: Shares a similar skeleton but lacks the hydroxyl group at the 5-position.
Quinolin-2-one: Another heterocyclic compound with similar synthetic routes and applications.
5,6-Dihydrophenanthridine: Exhibits similar biological activities and is used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 5-Hydroxyphenanthridin-6-one is unique due to its specific hydroxyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
7605-71-2 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
5-hydroxyphenanthridin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14(13)16/h1-8,16H |
Clé InChI |
IDKSBAOQDSUATQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)




![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)



